(4-Methyl-d3)-17α-Estradiol (4-Methyl-d3)-17α-Estradiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205033
InChI:
SMILES:
Molecular Formula: C₁₉H₂₃D₃O₂
Molecular Weight: 289.43

(4-Methyl-d3)-17α-Estradiol

CAS No.:

Cat. No.: VC0205033

Molecular Formula: C₁₉H₂₃D₃O₂

Molecular Weight: 289.43

* For research use only. Not for human or veterinary use.

(4-Methyl-d3)-17α-Estradiol -

Specification

Molecular Formula C₁₉H₂₃D₃O₂
Molecular Weight 289.43

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

(4-Methyl-d3)-17α-Estradiol represents a modified version of estradiol, where three hydrogen atoms in the methyl group at position 4 of the steroid A-ring have been replaced with deuterium atoms. Additionally, the hydroxyl group at position 17 is in the alpha (α) configuration, distinguishing it from the more common 17β-estradiol isomer. This configuration creates a unique spatial arrangement that influences the compound's biological and chemical properties.

Nomenclature and Identifiers

The compound can be identified through various systematic naming conventions:

  • IUPAC Name: (17α)-4-(Methyl-d3)estra-1,3,5(10)-triene-3,17-diol

  • Synonyms include: 4-Methyl-d3-17α-estradiol; (17α)-4-(Methyl)estra-1,3,5(10)-triene-3,17-diol-d3

  • Molecular Formula: C19H23D3O2

  • Molecular Weight: 327.23 g/mol

Physical and Chemical Properties

Physical State and Appearance

While specific data for (4-Methyl-d3)-17α-Estradiol is limited in the available literature, related estradiol compounds typically appear as white to off-white crystalline powders. Most estradiol derivatives, including the 17α isomer, are relatively insoluble in water but dissolve well in organic solvents such as ethanol, methanol, and chloroform.

Chemical Properties

Based on structural analysis and comparison with related compounds, (4-Methyl-d3)-17α-Estradiol likely exhibits:

  • Two hydroxyl groups (at C-3 and C-17) capable of hydrogen bonding

  • A relatively rigid steroid ring system

  • Stable deuterium labeling at the C-4 methyl position

  • Lower solubility in water compared to more polar steroid derivatives

Comparative Properties

Table 1: Comparative Properties of (4-Methyl-d3)-17α-Estradiol and Related Compounds

Property(4-Methyl-d3)-17α-Estradiol17α-Estradiol17β-Estradiol4-Methyl Estradiol
Molecular FormulaC19H23D3O2C18H24O2C18H24O2C19H26O2
Molecular Weight327.23 g/mol272.4 g/mol272.4 g/mol286.4 g/mol
Configuration at C-17ααβTypically β
Deuterium LabelingAt C-4 methyl (3 atoms)NoneNoneNone
Estrogenic ActivityLikely reduced compared to 17β-estradiolLower than 17β-estradiolHighVariable

Synthesis and Preparation

Purification and Quality Control

Commercial preparations of deuterated estradiol derivatives generally undergo rigorous purification to achieve high purity, often exceeding 98% . This level of purity is essential for research applications, particularly when the compound is used as an analytical standard. Purification typically employs chromatographic methods, followed by crystallization to obtain the final product.

Analytical Applications

Use as Internal Standard

Deuterated compounds like (4-Methyl-d3)-17α-Estradiol serve crucial functions in analytical chemistry, particularly as internal standards in mass spectrometry. The incorporation of deuterium creates a mass shift that allows researchers to distinguish between the analyte and the standard while maintaining nearly identical chemical behavior.

In the specific case of (4-Methyl-d3)-17α-Estradiol, the compound can function as a reference standard for quantifying non-deuterated 4-methyl-17α-estradiol or related compounds in biological samples. The three deuterium atoms in the methyl group provide sufficient mass difference for mass spectrometric discrimination without significantly altering chromatographic behavior.

Mass Spectrometric Analysis

The deuterium labeling pattern in (4-Methyl-d3)-17α-Estradiol yields distinctive fragmentation patterns in mass spectrometry, making it valuable for:

  • Metabolic studies tracking the fate of estradiol derivatives in biological systems

  • Pharmacokinetic investigations of estradiol metabolism

  • Method development for steroid hormone analysis

Biological Activity and Pharmacological Considerations

Comparison with 17α-Estradiol

The non-deuterated 17α-estradiol has been described as a "non-feminizing" estrogen with interesting biological effects. Research has shown that 17α-estradiol can extend the median lifespan in male mice by up to 19% when administered late in life . This effect appears to be sex-specific, suggesting unique mechanisms of action that may differ from classical estrogenic pathways.

Whether (4-Methyl-d3)-17α-Estradiol shares these lifespan-extending properties is unknown but represents an intriguing research question. The methyl substitution at C-4 could potentially modify tissue distribution, receptor selectivity, or metabolic stability compared to unsubstituted 17α-estradiol.

Research Applications

Metabolic Studies

Deuterium-labeled compounds like (4-Methyl-d3)-17α-Estradiol are invaluable tools for studying metabolic pathways of steroids. The deuterium labeling allows researchers to:

  • Track metabolic transformations of the parent compound

  • Identify novel metabolites through mass spectrometric analysis

  • Determine rates of metabolism in various tissues and conditions

Research AreaPotential ApplicationsAdvantages of Deuterated Compound
Analytical ChemistryInternal standard for mass spectrometryDistinctive mass signature while maintaining chemical similarity
Metabolic StudiesTracking estradiol metabolismAbility to differentiate metabolites from endogenous compounds
Aging ResearchInvestigation of lifespan effectsBuilding on known effects of 17α-estradiol
PharmacokineticsDistribution and elimination studiesStable isotope labeling for tracking purposes
Structure-Activity RelationshipsEffect of C-4 methylation on activityComparison with non-methylated analogs

Related Compounds and Structural Analogs

Estradiol Isomers

Estradiol exists in different isomeric forms, with the position of the hydroxyl group at C-17 being a key distinguishing feature:

  • 17β-Estradiol: The most potent naturally occurring estrogen, with the hydroxyl at C-17 in the beta configuration

  • 17α-Estradiol: An isomer with the hydroxyl at C-17 in the alpha configuration, showing reduced estrogenic activity but potentially beneficial effects on lifespan

Methylated and Deuterated Analogs

Various modifications to the estradiol core structure create compounds with altered properties:

  • 4-Methylestradiol: Addition of a methyl group at the C-4 position can alter receptor binding and metabolic profiles

  • Deuterated analogs: Replacement of specific hydrogen atoms with deuterium creates compounds useful for analytical and metabolic studies

The natural occurrence of 4-methylestradiol as an impurity in pharmaceutical estradiol preparations has been noted in pharmacopoeial standards, indicating its relevance in quality control of estrogen medications .

Future Research Directions

Aging and Longevity Studies

Given the documented effects of 17α-estradiol on lifespan extension in male mice , investigating whether (4-Methyl-d3)-17α-Estradiol and related compounds share or enhance these properties represents a promising research direction. The sex-specific nature of these effects suggests unique mechanisms that warrant further exploration.

Analytical Method Development

The continued refinement of analytical methods for detecting estrogens and their metabolites in biological samples remains important. Deuterated standards like (4-Methyl-d3)-17α-Estradiol can contribute to method development for increasingly sensitive and specific detection protocols.

Structure-Activity Relationship Studies

Systematic investigation of how structural modifications to the estradiol scaffold—including methyl substitution and stereochemical variations—affect biological activity could yield insights into receptor interactions and potentially lead to compounds with selective biological effects.

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